molecular formula C21H23N3O4 B2445979 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 953952-39-1

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2445979
CAS No.: 953952-39-1
M. Wt: 381.432
InChI Key: BGGFZLOGAHVGRF-UHFFFAOYSA-N
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and an oxalamide linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and pyrrolidine intermediates. These intermediates are then coupled using a variety of synthetic techniques, such as Pd-catalyzed C-N cross-coupling reactions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. The choice of reagents and catalysts is crucial to ensure the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: DMF, dichloromethane (DCM), ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole moiety can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the disruption of cell division and promoting cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is unique due to its combination of structural features, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-20(21(26)23-16-5-8-18-19(13-16)28-14-27-18)22-10-9-15-3-6-17(7-4-15)24-11-1-2-12-24/h3-8,13H,1-2,9-12,14H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGFZLOGAHVGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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